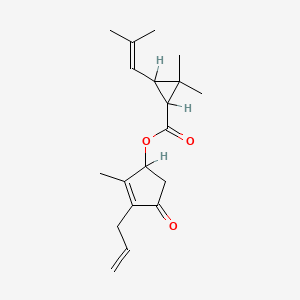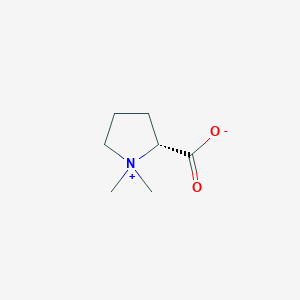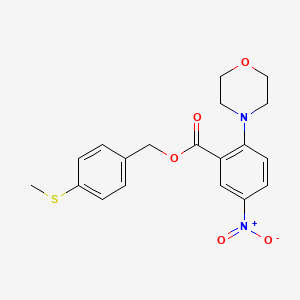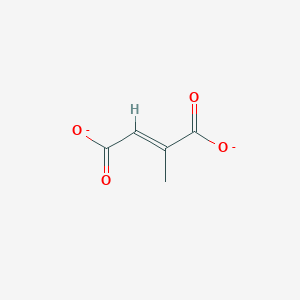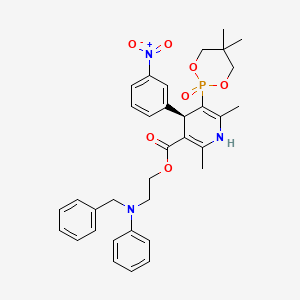
(R)-(-)-Efonidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.
Applications De Recherche Scientifique
Cardiovascular and Hypertensive Applications
Efonidipine in Hypertension Management : Studies have highlighted the effectiveness of efonidipine in managing heart rate and blood pressure in patients with mild-to-moderate hypertension. It significantly decreased resting heart rate and both trough and mean blood pressure over a 12-week treatment period (Oh et al., 2010).
Impact on Aldosterone Levels : Efonidipine has been shown to decrease plasma aldosterone concentration, a factor linked to cardiovascular diseases, suggesting its potential utility in managing conditions related to aldosterone synthesis and release (Okayama et al., 2006).
Cardioprotective Effects : Research indicates that efonidipine may have cardioprotective effects by inhibiting increases in heart rate and blood pressure due to stress, primarily through blocking T-type Ca channels (Morimoto et al., 2009).
Renal Protective Applications
Proteinuria and Renal Function : Efonidipine has demonstrated a reduction in proteinuria and preservation of renal function in patients with chronic kidney disease, highlighting its renal protective properties (Hayashi et al., 2003).
Treatment of Chronic Kidney Disease : Studies support the role of efonidipine in reducing the progression of chronic renal disease, showing improvement in GFR and reduction in proteinuria in patients with CKD (Narayan & Jha, 2019).
Vascular and Endothelial Function
- Impact on Endothelial Function : Efonidipine, as a T-type Ca2+ channel blocker, has shown promising results in improving vascular endothelial dysfunction in patients with essential hypertension, possibly due to a reduction in oxidative stress (Oshima et al., 2005).
Propriétés
Numéro CAS |
128194-13-8 |
|---|---|
Nom du produit |
(R)-(-)-Efonidipine |
Formule moléculaire |
C34H38N3O7P |
Poids moléculaire |
631.7 g/mol |
Nom IUPAC |
2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1 |
Clé InChI |
NSVFSAJIGAJDMR-WJOKGBTCSA-N |
SMILES isomérique |
CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



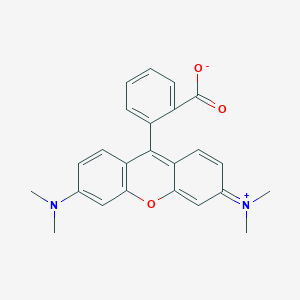
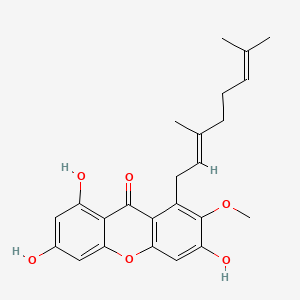
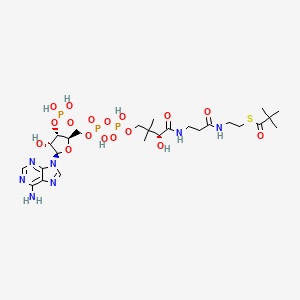
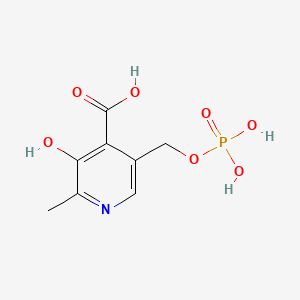
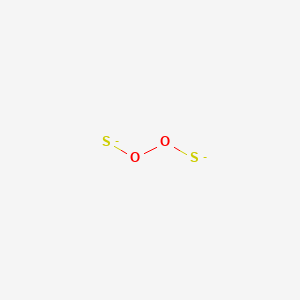
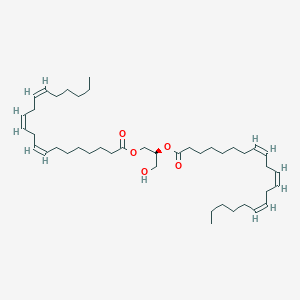
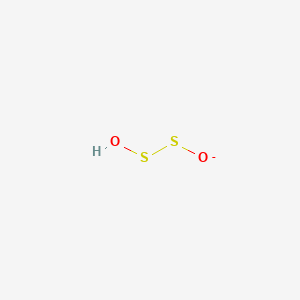
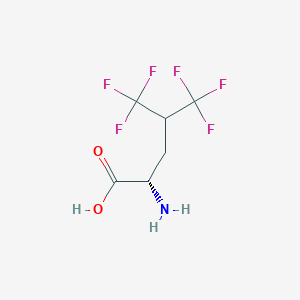
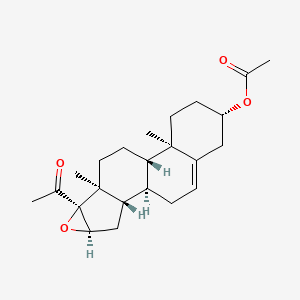
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
